(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidinone compounds involves various chemical processes that provide chiral intermediates for further chemical synthesis. Notably, the synthesis starting from (S)-pyroglutaminol through O-methylation and cis-dihydroxylation of α, β-unsaturated lactam as key reactions has been reported, which can be analogous to the synthesis pathway of our compound of interest (Ikota, 1992).
Molecular Structure Analysis
The molecular structure of related compounds, such as “(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid,” provides insight into the conformational characteristics. The pyrrolidine ring adopts an envelope conformation, with dihedral angles indicating the spatial orientation of functional groups, which is crucial for understanding the molecular behavior of our compound (Yuan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl esters of pyrrolidine and their reactivity with singlet oxygen highlight the potential chemical pathways and reactions the compound could undergo. These reactions facilitate the synthesis of substituted pyrroles, which can be linked to the chemical behavior of “(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” (Wasserman et al., 2004).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting point, and crystalline structure, is essential for comprehending the behavior of the compound in different environments. The crystal structure analysis of related compounds provides a foundation for predicting how “(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” might crystallize and its potential interactions in the solid state (Yuan et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are integral for understanding the compound's utility in synthesis and its behavior under experimental conditions. Studies on similar compounds, detailing their reactivity and interactions, offer insights into the chemical properties of our compound (Wasserman et al., 2004).
Scientific Research Applications
Intermediate for Renin Inhibitory Peptides : It is useful as an intermediate in the preparation of renin inhibitory peptides, which are significant in the study of hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).
Applications in Organic Synthesis and Catalysis : The compound has potential applications in organic synthesis and catalysis, highlighting its versatility in chemical reactions (Jing Yuan et al., 2010).
Synthesis of Medicinal Molecules : Pyrrolidin-2-ones and their derivatives, including the subject compound, are promising for synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Practical Synthesis Method : The synthesis of similar compounds, like (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, offers practical and scalable methods for scientific research, implying similar utility for the compound (Alonso et al., 2005).
Crystallographic Studies : Its crystallization in the monoclinic space group P2(1)/n suggests its potential for detailed structural analysis in crystallography (Gebreslasie et al., 2011).
Intermediate for Synthesis of Pyrrolidine Azasugars : It serves as a key intermediate in synthesizing pyrrolidine azasugars, important for pharmaceutical research (Pei-qiang Huang, 2011).
Preparation of Calyculins : Similar chiral intermediates are useful in preparing calyculins, a group of marine natural products with significant biological activities (Ikota, 1992).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology.
properties
IUPAC Name |
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452743 | |
Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid | |
CAS RN |
120205-50-7 | |
Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120205-50-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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